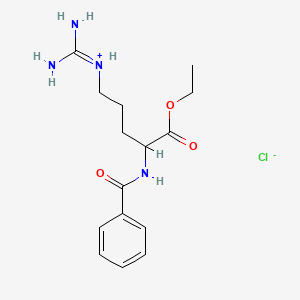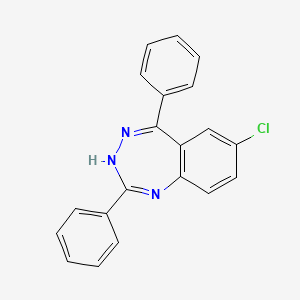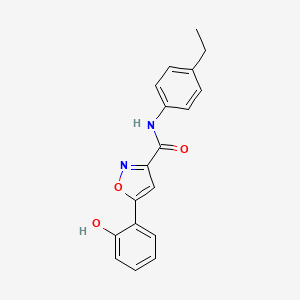![molecular formula C22H30N4O2 B6039456 [1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6039456.png)
[1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features a benzoxazole ring fused to a piperidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common approach includes the formation of the benzoxazole ring followed by the introduction of the piperidine and pyrrolidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride
- N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine
- 1-(1,3-Benzoxazol-2-yl)-3-piperidinecarboxylic acid
Uniqueness
Compared to similar compounds, [1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone stands out due to its unique combination of the benzoxazole, piperidine, and pyrrolidine rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
[1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-21(24-11-3-4-12-24)17-6-5-13-26(16-17)18-9-14-25(15-10-18)22-23-19-7-1-2-8-20(19)28-22/h1-2,7-8,17-18H,3-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCMDYIWZBANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 2-aminopropanoate;hydrochloride](/img/structure/B6039382.png)
![5-fluoro-2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6039384.png)
![5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039392.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039403.png)
![3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE](/img/structure/B6039419.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6039424.png)
![3-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6039433.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6039448.png)
![4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6039457.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039463.png)
![2-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6039465.png)

